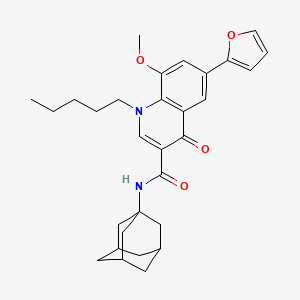

4-Quinolone-3-Carboxamide Furan CB2 Agonist

Übersicht

Beschreibung

4-Quinolone-3-Carboxamide Furan CB2 Agonist is a high-affinity ligand for the cannabinoid receptor type 2 (CB2). This compound is known for its selective agonistic properties towards CB2 receptors, with minimal affinity for cannabinoid receptor type 1 (CB1). It has shown potential in various therapeutic applications, particularly in the treatment of inflammatory and neuropathic pain .

Vorbereitungsmethoden

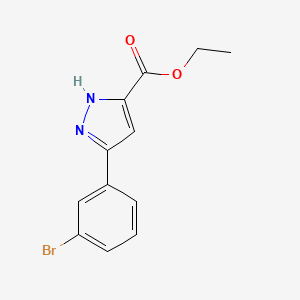

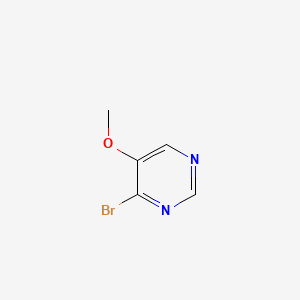

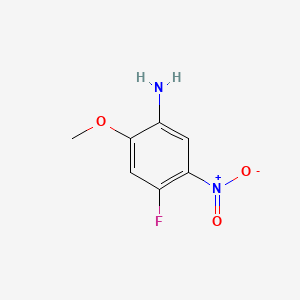

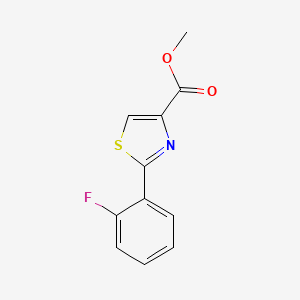

Synthetic Routes and Reaction Conditions: The synthesis of 4-Quinolone-3-Carboxamide Furan CB2 Agonist involves multiple steps, starting with the preparation of the quinolone core. The key steps include:

Formation of the Quinolone Core: This is typically achieved through a cyclization reaction involving an aniline derivative and a β-ketoester.

Introduction of the Furan Ring: The furan ring is introduced via a Friedel-Crafts acylation reaction.

Carboxamide Formation: The carboxamide group is introduced through an amidation reaction, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can occur at the quinolone core, converting the carbonyl group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carboxamide group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

Oxidation Products: Furan-2,3-dione derivatives.

Reduction Products: Hydroxyquinolone derivatives.

Substitution Products: Various substituted carboxamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Chinolon-3-Carboxamid-Furan-CB2-Agonist hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung für die Untersuchung der Reaktivität von Chinolonderivaten verwendet.

Biologie: Die Verbindung wird verwendet, um die Rolle von CB2-Rezeptoren in verschiedenen biologischen Prozessen zu untersuchen, einschließlich der Immunantwort und Entzündung.

Industrie: Die Verbindung kann bei der Entwicklung neuer Arzneimittel verwendet werden, die auf CB2-Rezeptoren abzielen.

5. Wirkmechanismus

Die Verbindung entfaltet ihre Wirkung, indem sie selektiv an CB2-Rezeptoren bindet, die hauptsächlich in peripheren Geweben wie dem Immunsystem vorkommen. Nach der Bindung aktiviert sie den Rezeptor, was zu einer Kaskade von intrazellulären Signalereignissen führt. Diese Aktivierung führt zur Modulation verschiedener physiologischer Prozesse, einschließlich Schmerzempfindung und Entzündung .

Ähnliche Verbindungen:

- N-(1-Adamantyl)-6-(furan-2-yl)-8-methoxy-4-oxo-1-pentylchinolin-3-carboxamid

- CB2-Rezeptoragonist 2

Vergleich: 4-Chinolon-3-Carboxamid-Furan-CB2-Agonist ist einzigartig aufgrund seiner hohen Selektivität für CB2-Rezeptoren und minimalen Affinität für CB1-Rezeptoren. Diese Selektivität reduziert das Risiko von Nebenwirkungen auf das zentrale Nervensystem, die üblicherweise mit der Aktivierung von CB1 verbunden sind. Darüber hinaus verstärkt das Vorhandensein des Furansrings seine Bindungsaffinität und Selektivität für CB2-Rezeptoren .

Wirkmechanismus

The compound exerts its effects by selectively binding to CB2 receptors, which are primarily found in peripheral tissues such as the immune system. Upon binding, it activates the receptor, leading to a cascade of intracellular signaling events. This activation results in the modulation of various physiological processes, including pain perception and inflammation .

Vergleich Mit ähnlichen Verbindungen

- N-(1-adamantyl)-6-(furan-2-yl)-8-methoxy-4-oxo-1-pentylquinoline-3-carboxamide

- CB2 receptor agonist 2

Comparison: 4-Quinolone-3-Carboxamide Furan CB2 Agonist is unique due to its high selectivity for CB2 receptors and minimal affinity for CB1 receptors. This selectivity reduces the risk of central nervous system side effects commonly associated with CB1 activation. Additionally, the presence of the furan ring enhances its binding affinity and selectivity for CB2 receptors .

Eigenschaften

IUPAC Name |

N-(1-adamantyl)-6-(furan-2-yl)-8-methoxy-4-oxo-1-pentylquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N2O4/c1-3-4-5-8-32-18-24(29(34)31-30-15-19-10-20(16-30)12-21(11-19)17-30)28(33)23-13-22(25-7-6-9-36-25)14-26(35-2)27(23)32/h6-7,9,13-14,18-21H,3-5,8,10-12,15-17H2,1-2H3,(H,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXZZNXUALWSJSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C(=O)C2=C1C(=CC(=C2)C3=CC=CO3)OC)C(=O)NC45CC6CC(C4)CC(C6)C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B580420.png)

![4-(4-methylthiophen-2-yl)-N-(4-(morpholinomethyl)phenyl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B580427.png)

![6-Ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B580432.png)